![molecular formula C20H17N3 B14141178 N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303761-64-0](/img/structure/B14141178.png)
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is an organic compound with the molecular formula C20H17N3 It is known for its unique structure, which includes both a methylidene group and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation of 3-methylbenzaldehyde with 4-aminobenzeneazobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azobenzene moiety.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its azobenzene moiety can undergo photoisomerization, which can be exploited in photodynamic therapy or as a molecular switch in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-[(E)-phenyldiazenyl]aniline
Uniqueness
N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position of the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
303761-64-0 |
|---|---|
Fórmula molecular |
C20H17N3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C20H17N3/c1-16-6-5-7-17(14-16)15-21-18-10-12-20(13-11-18)23-22-19-8-3-2-4-9-19/h2-15H,1H3 |
Clave InChI |
KKNLRLQHYJCOJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
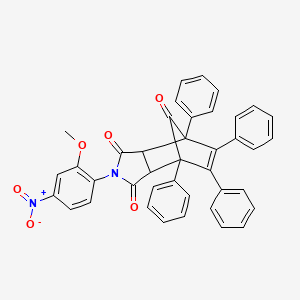
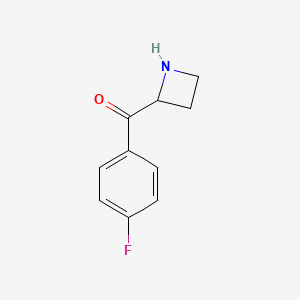
![N,N-bis[2-(ethylsulfanyl)ethyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14141119.png)
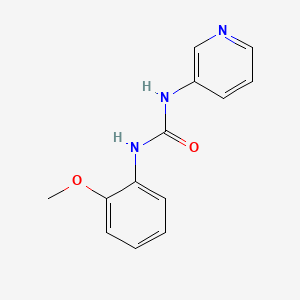
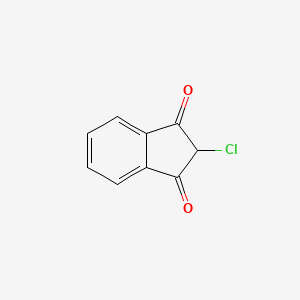
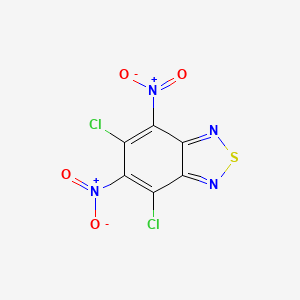
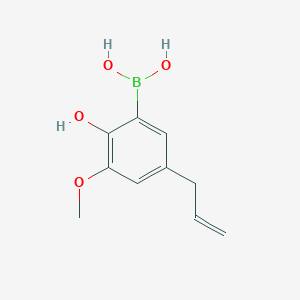
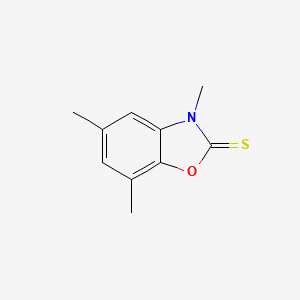
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
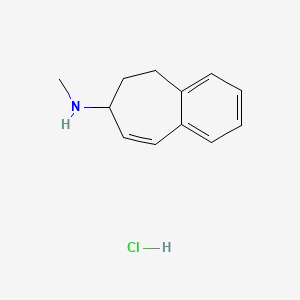
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
